SB-366791
Overview
Description
SB-366791 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has been extensively studied for its analgesic effects in animal models and is primarily used in research related to pain and inflammation .
Mechanism of Action
Target of Action
SB-366791 is a potent and selective antagonist of the vanilloid receptor (VR1/TRPV1) . The TRPV1 receptor is a ligand-gated ion channel that has been implicated in the mediation of many types of pain .
Mode of Action
This compound interacts with its target, the TRPV1 receptor, by binding to the vanilloid site . It acts as an allosteric inhibitor of hTRPV1 . This interaction results in the inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .
Biochemical Pathways
The TRPV1 receptor, which is the primary target of this compound, is primarily expressed on small myelinated and unmyelinated medium size sensory neurons in dorsal root and trigeminal ganglia . The activation of these receptors by various stimuli leads to the opening of the ion channel, allowing the influx of cations such as calcium . This compound inhibits this process, thereby affecting the associated biochemical pathways .
Result of Action
The inhibition of TRPV1 by this compound results in the reduction of pain signals transmitted by the sensory neurons . In animal studies, this compound has demonstrated significant analgesic effects . It has been shown to inhibit the frequency of miniature excitatory postsynaptic currents (EPSCs), reduce the frequency of spontaneous EPSCs, and inhibit the amplitude of C-fibre evoked EPSCs .
Action Environment
The action of this compound is pH-dependent . Stronger acidification reduces the maximum effect of this compound, while the IC50 values are virtually unaffected . This suggests that the efficacy and stability of this compound can be influenced by the pH of the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
SB-366791 has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel . It inhibits the activation of TRPV1 mediated by capsaicin, acid, and heat . The antagonistic activities of this compound were found to be approximately three-fold higher than that of other TRPV1 antagonists .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the frequency of miniature excitatory postsynaptic currents (EPSCs) and reduces the frequency of spontaneous EPSCs in the spinal cord slices from FCA-treated rats . It also inhibits the amplitude of C-fibre evoked EPSCs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the vanilloid site of the TRPV1 channel, acting as an allosteric inhibitor . This binding site is supported by mutagenesis combined with electrophysiological recordings .
Temporal Effects in Laboratory Settings
It has been shown to have a rapid and reversible inhibitory effect on TRPV1 activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce morphine-induced itch without causing hyperthermia and did not suppress morphine-induced antinociception
Preparation Methods
Synthetic Routes and Reaction Conditions: SB-366791 can be synthesized through a multi-step process involving the reaction of 4-chlorocinnamic acid with 3-methoxyaniline. The reaction typically involves the formation of an amide bond under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: SB-366791 primarily undergoes substitution reactions due to the presence of functional groups like the methoxy and chloro groups on the aromatic rings. These groups can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce additional substituents on the aromatic rings.
Amide Formation: Coupling reagents like DCC and DMAP are commonly used to form the amide bond between the carboxylic acid and amine groups.
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
SB-366791 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Capsazepine: Another TRPV1 antagonist, but less selective and with additional off-target effects.
AMG 517: A potent TRPV1 antagonist with similar applications in pain research.
AMG 9810: Another selective TRPV1 antagonist used in similar research contexts.
Uniqueness of SB-366791: this compound is unique due to its high selectivity and potency for the TRPV1 ion channel, with minimal off-target effects. This makes it a valuable tool for studying the specific role of TRPV1 in pain and inflammation without the confounding effects seen with other less selective antagonists .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAMDQKWNKKFHD-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472981-92-3, 1649486-65-6 | |
Record name | SB 366791 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-366791 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-366791 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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